Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-9(13)8-5-6-8/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUXJUMVZNDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007473-10-9 | |
| Record name | tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate typically involves the reaction of cyclopropyl ketone with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl group.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamates with various alkyl or aryl groups.
Scientific Research Applications
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may introduce steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropyl and carbamate groups allows for versatile applications in various research fields, distinguishing it from other similar compounds.
Biological Activity
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is a synthetic carbamate compound with significant potential in biological research and pharmaceutical applications. Its unique structure, featuring a tert-butyl group, a cyclopropyl group, and a carbamate moiety, contributes to its biological activity, particularly in enzyme inhibition and protein modification. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H17NO3. The presence of the cyclopropyl group is notable for its steric properties, which can influence binding interactions with biological targets.
The mechanism of action primarily involves the formation of covalent bonds between the carbamate group and nucleophilic sites on enzymes or proteins. This interaction can lead to inhibition or modification of their activity. The cyclopropyl group may introduce steric hindrance, affecting the binding affinity and specificity of the compound.
Enzyme Inhibition
This compound has been studied for its enzyme inhibitory properties. It is particularly noted for its ability to inhibit specific enzymes involved in metabolic pathways.
Table 1: Inhibition Potency Against Various Enzymes
These values indicate that the compound exhibits moderate potency against these enzymes, making it a candidate for further development in therapeutic applications.
Protein Modification
The compound's ability to modify proteins has been demonstrated in several studies. For instance, it has been shown to alter the activity of certain kinases, which play critical roles in cell signaling pathways.
Case Study: Protein Kinase Inhibition
In a study examining the effects of this compound on protein kinases, it was found that the compound inhibited kinase activity in a dose-dependent manner. This inhibition was associated with altered phosphorylation patterns in target proteins, suggesting potential applications in cancer therapy where kinase dysregulation is common .
Research Applications
The compound is utilized in various fields of research:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting enzyme systems.
- Biochemistry : In studies exploring enzyme mechanisms and protein interactions.
- Pharmacology : Investigating potential therapeutic uses in diseases involving enzyme dysfunction.
Comparison with Similar Compounds
This compound can be compared to other carbamate derivatives regarding their biological activities.
Table 2: Comparison with Similar Compounds
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate | 20 | Moderate enzyme inhibitor |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | 35 | Lower potency than target compound |
This comparison highlights the unique efficacy of this compound among similar compounds.
Q & A
Basic: What are the primary synthetic routes for tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tert-butyl carbamate and functionalized cyclopropane derivatives. Key steps include:
- Reagent Selection : Use tert-butyl carbamate with 2-cyclopropyl-2-oxoethyl precursors under basic conditions (e.g., NaH or KOtBu) to facilitate carbamate bond formation .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., epoxide ring opening or hydrolysis) .
- Solvent Optimization : Polar aprotic solvents like THF or DMF enhance reactivity and solubility .
Yield improvements (>80%) are achievable by iterative purification (e.g., column chromatography) and stoichiometric balancing of reactants .
Advanced: How do structural features like the cyclopropyl and oxoethyl groups influence the compound’s reactivity in medicinal chemistry applications?
The cyclopropyl group introduces ring strain, enhancing electrophilic reactivity at the carbonyl group, which is critical for covalent binding to biological targets (e.g., enzyme active sites) . The oxoethyl moiety acts as a hydrogen-bond acceptor, facilitating interactions with protein residues. Comparative studies with non-cyclopropyl analogs show reduced bioactivity, highlighting the group’s role in target engagement . Advanced applications include:
- Protease Inhibition : The cyclopropyl-oxoethyl scaffold mimics transition states in serine protease mechanisms .
- Metabolic Stability : The tert-butyl group shields the carbamate from rapid enzymatic degradation, improving pharmacokinetic profiles .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm) and cyclopropyl protons (δ ~0.5–1.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 255.74) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate functionality .
Advanced: How can researchers resolve discrepancies in crystallographic data versus computational modeling for this compound?
Discrepancies often arise from conformational flexibility in the cyclopropyl ring. Strategies include:
- Multi-Technique Validation : Cross-validate X-ray crystallography with DFT calculations to assess torsional angles and bond lengths .
- Solvent Effects : Account for solvent-induced conformational changes in simulations (e.g., chloroform vs. aqueous environments) .
- Dynamic NMR : Use variable-temperature NMR to probe ring-flipping dynamics and reconcile static crystal structures with solution-phase behavior .
Basic: What are the stability considerations for storing and handling this compound?
- Storage : Keep at –20°C in inert, anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis .
- pH Sensitivity : Avoid acidic/basic environments (pH <5 or >9), which cleave the carbamate bond .
- Light Exposure : Protect from UV light to prevent cyclopropane ring-opening reactions .
Advanced: What mechanistic insights guide the design of derivatives for enhanced biological activity?
- Electrophilic Warheads : Introduce α,β-unsaturated ketones or fluorophores at the oxoethyl position for targeted covalent inhibition or imaging .
- Steric Modulation : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to improve target selectivity .
- Metabolic Profiling : Use LC-MS/MS to identify metabolic hotspots (e.g., cyclopropane oxidation) and block degradation via deuteration .
Basic: How does this compound compare structurally and functionally to other tert-butyl carbamate derivatives?
| Compound | Key Features | Applications |
|---|---|---|
| tert-Butyl N-(2-oxiranylmethyl)carbamate | Epoxide ring enables cross-linking | Polymer chemistry |
| tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate | Benzyl group enhances lipophilicity | CNS drug delivery |
| This compound | Cyclopropyl-oxoethyl enhances electrophilicity | Enzyme inhibition |
Advanced: What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
- Continuous Flow Reactors : Improve heat/mass transfer and reduce batch variability .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclopropane formation efficiency .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
